5-Aminohept-6-ynoic acid
CAS No.: 60625-87-8
Cat. No.: VC19569896
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60625-87-8 |
|---|---|
| Molecular Formula | C7H11NO2 |
| Molecular Weight | 141.17 g/mol |
| IUPAC Name | 5-aminohept-6-ynoic acid |
| Standard InChI | InChI=1S/C7H11NO2/c1-2-6(8)4-3-5-7(9)10/h1,6H,3-5,8H2,(H,9,10) |
| Standard InChI Key | CLSRVPDEBYXVNI-UHFFFAOYSA-N |
| Canonical SMILES | C#CC(CCCC(=O)O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
2-Aminohept-6-ynoic acid belongs to the class of γ-amino acids, with the molecular formula C₇H₁₁NO₂ and a molecular weight of 141.168 g/mol . The compound exists in enantiomeric forms due to the chiral center at the second carbon. The (S)-enantiomer, (2S)-2-amino-6-heptynoic acid, has been explicitly characterized, featuring a specific optical rotation and stereochemical configuration . The hydrochloride salt of the racemic mixture (C₇H₁₂ClNO₂) has a molecular weight of 177.63 g/mol, as confirmed by PubChem .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁NO₂ |
| Molecular Weight | 141.168 g/mol |
| Exact Mass | 141.079 g/mol |
| PSA (Polar Surface Area) | 63.32 Ų |
| LogP (Partition Coefficient) | 0.902 |
| Melting/Boiling Points | Not reported |
Structural Elucidation and Spectral Data
The compound’s structure includes a terminal alkyne group (C≡CH) at the sixth carbon, which confers unique reactivity in click chemistry and bioconjugation applications. Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS) data for related δ-unsaturated γ-amino acids suggest characteristic peaks for the alkyne proton (δ ~2.5 ppm in ¹H NMR) and carbonyl carbons (δ ~170 ppm in ¹³C NMR) . X-ray crystallography of analogous compounds reveals planar geometries around the amino and carboxyl groups, with bond lengths consistent with zwitterionic forms in the solid state .
Synthesis and Derivatization Strategies
Enantiodivergent Synthesis
A notable synthesis route involves the Wittig reaction of aldehydes with phosphonium ylides to introduce the alkyne moiety. For example, oxidation of diol intermediates (e.g., 11-R) with NaIO₄ generates aldehydes, which undergo Wittig olefination with ylides like [PhCH₂PPh₃]⁺Br⁻ to yield α,β-unsaturated esters . Subsequent hydrolysis and protection/deprotection steps afford the target amino acid. Enantiomeric purity is achieved using chiral auxiliaries or asymmetric catalysis, as demonstrated in the synthesis of (R)- and (S)-configured analogs .
Hydrochloride Salt Formation
The hydrochloride salt (CAS: 2243503-35-5) is prepared by treating the free base with hydrochloric acid, yielding a crystalline solid with improved solubility in polar solvents . The salt’s structure, confirmed via X-ray diffraction, shows ionic interactions between the protonated amino group and chloride counterion .
Physicochemical and Computational Analysis
Solubility and Stability
The free acid exhibits limited aqueous solubility due to its hydrophobic alkyne tail, while the hydrochloride salt shows enhanced solubility in water and methanol . Stability studies indicate susceptibility to oxidative degradation at the alkyne group under strong oxidizing conditions, necessitating storage in inert atmospheres.
Computational Predictions
Density Functional Theory (DFT) calculations predict a folded conformation in solution, driven by intramolecular hydrogen bonding between the amino and carboxyl groups. The alkyne moiety’s electron-withdrawing nature slightly reduces the basicity of the amino group (predicted pKa ~8.2) compared to linear γ-amino acids .
Industrial and Research Applications
Bioconjugation and Proteomics
The alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry. This reactivity facilitates site-specific labeling of proteins or glycans in live cells, as demonstrated with similar alkyne-tagged amino acids .
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